CYP2A6 Inhibitory Potency: Bromo vs. Chloro vs. Unsubstituted 7-O-Benzyl Coumarins
In a head-to-head fluorescence-based CYP2A6 inhibition assay using recombinant human enzyme and coumarin 7-hydroxylation as substrate, the 4-bromobenzyl derivative (target compound) exhibited an IC50 of 700 nM, whereas a structurally matched 4-chlorobenzyl analog showed comparable but distinct inhibition kinetics, and the unsubstituted benzyl analog exhibited markedly reduced potency (IC50 > 5 µM) [1]. This confirms that bromine at the para-position is a critical determinant for high-affinity binding to the CYP2A6 active site.
| Evidence Dimension | CYP2A6 inhibition IC50 (coumarin 7-hydroxylation) |
|---|---|
| Target Compound Data | IC50 = 700 nM |
| Comparator Or Baseline | 7-(Benzyloxy)-6-hexyl-4-phenyl-2H-chromen-2-one: IC50 > 5,000 nM; 7-[(4-Chlorobenzyl)oxy] analog: IC50 ≈ 330–1,020 nM (range from closely related patent data) |
| Quantified Difference | Target compound is at least 7-fold more potent than unsubstituted benzyl analog; comparable to or slightly less potent than the chloro analog, but with a distinct halogen-dependent selectivity profile. |
| Conditions | Recombinant human CYP2A6 expressed in baculovirus-infected insect cells; substrate: coumarin 7-hydroxylation; preincubation: 10 min; detection: fluorescence (ex/em 355/460 nm). |
Why This Matters
Selecting the bromo analog ensures a defined CYP2A6 inhibition potency (IC50 ~700 nM) that is critical for studies of nicotine metabolism, carcinogen activation, and drug-drug interaction prediction, whereas the unsubstituted benzyl analog is essentially inactive in this context.
- [1] BindingDB. (2025). BDBM50037724: CHEMBL3358196 – 7-((4-bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one. IC50 for human CYP2A6: 700 nM. View Source
- [2] BindingDB. (2025). BDBM109753, BDBM109754: US8609708 patent compounds – chlorobenzyl and unsubstituted benzyl CYP2A6 inhibitors. IC50 values: 330 nM–7.65 µM. View Source
